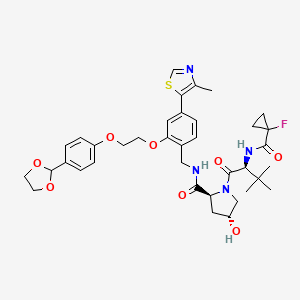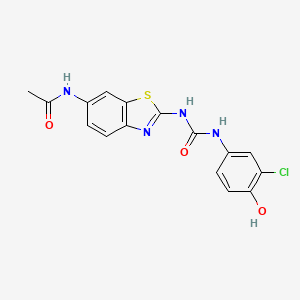
17|A-Hsd10-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17β-Hydroxysteroid dehydrogenase type 10 inhibitor, commonly referred to as 17β-HSD10-IN-1, is a compound known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. This compound is an orally available inhibitor with blood-brain permeability, making it a promising candidate for neurological research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17β-HSD10-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the benzothiazole scaffold, which is a key component of the molecule.
Functional Group Introduction: Various functional groups are introduced to enhance the compound’s inhibitory activity and blood-brain permeability. This step often involves reactions such as halogenation, nitration, and sulfonation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using NMR and HPLC to confirm its structure and purity.
Industrial Production Methods
Industrial production of 17β-HSD10-IN-1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods to meet the demand for research and potential therapeutic use.
化学反応の分析
Types of Reactions
17β-HSD10-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, which are studied for their biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions are various derivatives of 17β-HSD10-IN-1, which are studied for their potential therapeutic effects and biological activity.
科学的研究の応用
17β-HSD10-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of 17β-HSD10 and its role in steroid metabolism.
Biology: Investigated for its effects on mitochondrial function and its potential to modulate neurosteroid levels.
作用機序
The mechanism of action of 17β-HSD10-IN-1 involves the inhibition of 17β-HSD10, a mitochondrial enzyme that plays a crucial role in steroid metabolism. By inhibiting this enzyme, 17β-HSD10-IN-1 can modulate the levels of neurosteroids, which are important for maintaining neuronal health and function. The compound also interferes with the interaction between 17β-HSD10 and amyloid-β peptides, reducing amyloid-β-induced mitochondrial dysfunction and neurotoxicity .
類似化合物との比較
Similar Compounds
Several compounds are similar to 17β-HSD10-IN-1 in terms of their structure and function, including:
Benzothiazole-Based Ureas: These compounds also inhibit 17β-HSD10 and are being studied for their potential in treating Alzheimer’s disease.
Steroidal Hemiesters: These inhibitors of 17β-HSD10 are designed to restore steroid homeostasis and are being explored for their neuroprotective effects.
Uniqueness
What sets 17β-HSD10-IN-1 apart from similar compounds is its high potency, blood-brain permeability, and specific inhibition of 17β-HSD10. These properties make it a particularly promising candidate for the treatment of neurodegenerative diseases, especially Alzheimer’s disease .
特性
分子式 |
C16H13ClN4O3S |
|---|---|
分子量 |
376.8 g/mol |
IUPAC名 |
N-[2-[(3-chloro-4-hydroxyphenyl)carbamoylamino]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C16H13ClN4O3S/c1-8(22)18-10-2-4-12-14(7-10)25-16(20-12)21-15(24)19-9-3-5-13(23)11(17)6-9/h2-7,23H,1H3,(H,18,22)(H2,19,20,21,24) |
InChIキー |
JLNKZAOURVXTHS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



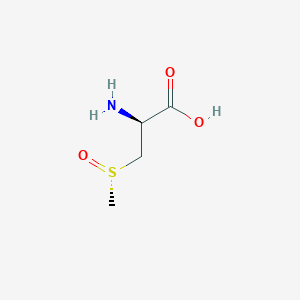
![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)
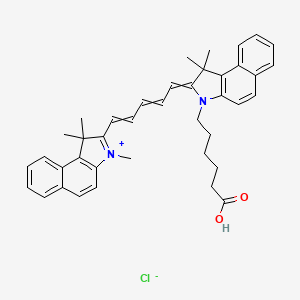
![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)


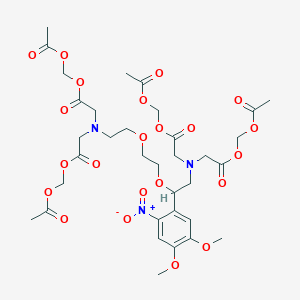
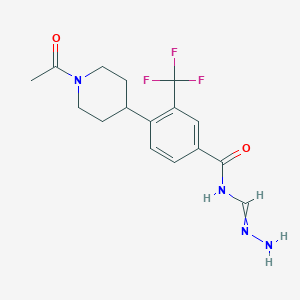
![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
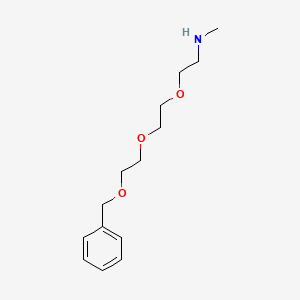
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)
